Bis(5-methylthiophen-2-yl)methanone CAS number 99845-90-6
Bis(5-methylthiophen-2-yl)methanone CAS number 99845-90-6
[1][2][3][4]
CAS Number: 99845-90-6 Formula: C₁₁H₁₀OS₂ Molecular Weight: 222.33 g/mol IUPAC Name: Bis(5-methylthiophen-2-yl)methanone[1][2][3]
Executive Summary
Bis(5-methylthiophen-2-yl)methanone is a symmetric heteroaromatic ketone characterized by two electron-rich 5-methylthiophene rings bridged by an electron-withdrawing carbonyl group.[1][2][3] This structural motif imparts unique electronic properties, making it a critical intermediate in the synthesis of organic semiconductors , photoactive materials , and pharmaceutical scaffolds .[1]
As a Senior Application Scientist, I present this guide to bridge the gap between fundamental chemical identity and practical application. This document details the compound's synthesis via Friedel-Crafts acylation, its role in extending conjugation for organic electronics, and the requisite safety protocols for handling thiophene derivatives.[1]
Chemical Architecture & Properties[2][5][6]
The molecule exhibits
Physicochemical Profile[1][5][6][7][8][9][10][11][12]
| Property | Value | Notes |
| Physical State | Solid | Crystalline powder (typically off-white to pale yellow) |
| Melting Point | 89–92 °C (Predicted range) | Experimental verification recommended per batch |
| Boiling Point | >300 °C | Decomposes prior to boiling at atm pressure |
| Solubility | Soluble | DCM, Chloroform, THF, Toluene |
| Insolubility | Insoluble | Water, cold Hexanes |
| LogP | ~3.6 | Lipophilic character |
| Electronic Character | Donor-Acceptor-Donor (D-A-D) | Weak D-A-D system due to carbonyl bridge |
Synthesis & Manufacturing Protocols
The most robust route for synthesizing Bis(5-methylthiophen-2-yl)methanone is Friedel-Crafts Acylation .[1][2] This method is preferred over lithiation routes for scale-up due to lower cost and the avoidance of cryogenic conditions.[1]
Protocol: Friedel-Crafts Acylation (Triphosgene Route)[2]
Rationale: Using triphosgene (solid phosgene equivalent) allows for safer handling and precise stoichiometry compared to gaseous phosgene.[1]
Reagents:
-
Substrate: 2-Methylthiophene (2.2 equivalents)[1]
-
Acylating Agent: Triphosgene (0.35 equivalents) Note: 1 mol triphosgene generates 3 mol phosgene.[1]
-
Catalyst: Aluminum Chloride (
), anhydrous (2.5 equivalents)[1] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.
-
Lewis Acid Activation: Charge the flask with anhydrous
and dry DCM. Cool to 0°C in an ice bath. -
Reagent Addition: Dissolve Triphosgene in DCM and add dropwise to the suspension. Stir for 30 minutes to generate the active electrophilic complex.[1]
-
Substrate Introduction: Add 2-Methylthiophene dropwise, maintaining the internal temperature below 5°C. The solution will darken (typically red/brown) indicating complex formation.[1]
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1).
-
Quenching: Caution: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex. Exothermic reaction.[1]
-
Workup: Extract the aqueous layer with DCM (3x).[1] Wash combined organics with brine, saturated
, and water.[1] Dry over .[1] -
Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol or a Hexane/Ethyl Acetate mixture to yield off-white needles.[1]
Synthesis Pathway Diagram[13]
Figure 1: Friedel-Crafts acylation pathway using triphosgene as the carbonyl source.[1]
Applications in Research & Industry
Organic Electronics (Quinoidal Precursors)
The ketone bridge in CAS 99845-90-6 is a versatile handle for converting aromatic systems into quinoidal structures.[1] Quinoidal thiophenes typically possess lower bandgaps and higher charge carrier mobilities than their aromatic counterparts.[1]
-
Mechanism: Reaction with Malononitrile (Knoevenagel condensation) converts the
bond to a unit, extending conjugation and lowering the LUMO level.[1]
Pharmaceutical Building Block
The bis-thienyl skeleton is a bioisostere for diaryl ketones found in anti-inflammatory and antithrombotic agents.[1] The 5-methyl group provides a metabolic "soft spot" for oxidation or a handle for further bromination (radical bromination with NBS) to create bifunctional linkers.[1]
Application Workflow
Figure 2: Divergent application pathways for organic semiconductors and pharmaceutical synthesis.[1][2][3]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR:
-
FT-IR:
-
Strong
stretching vibration at 1620–1640 cm⁻¹ (shifted lower than standard ketones due to conjugation).[1]
-
Safety & Handling (HSE)
Hazard Classification (GHS):
Protocols:
-
Engineering Controls: All synthesis steps involving Triphosgene or
must be performed in a functioning fume hood. Triphosgene generates phosgene gas upon decomposition; keep a bottle of aqueous ammonia nearby to neutralize spills.[1] -
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
PubChem. Bis(5-methylthiophen-2-yl)methanone (Compound). National Library of Medicine.[1] Available at: [Link][1]
-
Brzezinski, J. Z., & Reynolds, J. R. (2002).[1][6] Synthesis and Characterization of Dithienylmethanones. Synthesis, 2002(8), 1053-1056.[1] (Foundational method for bis-thienyl ketones).
-
Mishra, A., et al. (2009).[1] Functionalized Thiophenes for Organic Electronics. Chemical Reviews, 109(3), 1141–1276.[1] (Context for thiophene applications).
Sources
- 1. preprints.org [preprints.org]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. Bis(5-ethylthiophen-2-yl)methanamine | C13H17NS2 | CID 61722575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Benzo(b)thien-2-oyl)benzo(b)thiophene | C17H10OS2 | CID 5330534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(2-iodothiophen-3-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
